Trimethyl(4-octylthiophen-2-yl)stannane Trimethyl(4-octylthiophen-2-yl)stannane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13956942
InChI: InChI=1S/C12H19S.3CH3.Sn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;;;/h9,11H,2-8H2,1H3;3*1H3;
SMILES:
Molecular Formula: C15H28SSn
Molecular Weight: 359.2 g/mol

Trimethyl(4-octylthiophen-2-yl)stannane

CAS No.:

Cat. No.: VC13956942

Molecular Formula: C15H28SSn

Molecular Weight: 359.2 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl(4-octylthiophen-2-yl)stannane -

Specification

Molecular Formula C15H28SSn
Molecular Weight 359.2 g/mol
IUPAC Name trimethyl-(4-octylthiophen-2-yl)stannane
Standard InChI InChI=1S/C12H19S.3CH3.Sn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;;;/h9,11H,2-8H2,1H3;3*1H3;
Standard InChI Key ZJYOGTIHQFOQGC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1=CSC(=C1)[Sn](C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Trimethyl(4-octylthiophen-2-yl)stannane features a thiophene ring substituted with an n-octyl chain at the 4-position and a trimethylstannyl group at the 2-position. This configuration creates a planar π-conjugated system while maintaining solubility in common organic solvents like tetrahydrofuran (THF) and dichloromethane. X-ray crystallographic studies of analogous compounds reveal a Sn-C bond length of 2.14 Å and C-Sn-C bond angles of 109.5°, consistent with tetrahedral tin coordination.

Table 1: Fundamental molecular properties

PropertyValue
Molecular FormulaC₁₅H₂₈SSn
Molecular Weight359.2 g/mol
IUPAC NameTrimethyl-(4-octylthiophen-2-yl)stannane
CAS Number[Withheld for commercial confidentiality]
SolubilityTHF, DCM, Toluene

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) characterization reveals distinct signals:

  • ¹H NMR (CDCl₃): δ 7.02 (s, 1H, thiophene H-3), 2.77 (t, 2H, -CH₂- adjacent to thiophene), 1.25–1.38 (m, 10H, octyl chain), 0.88 (t, 3H, terminal methyl) .

  • ¹¹⁹Sn NMR: δ 18.7 ppm, confirming the trimethylstannyl group’s electronic environment .

  • UV-Vis: λₘₐₓ at 254 nm (π→π* transition of thiophene).

Synthetic Methodologies and Optimization

Stannylation via Directed Metallation

The standard synthesis involves sequential lithiation and tin quench (Yield: 89%):

  • Lithiation: 3-Octylthiophene (5.00 g, 25.5 mmol) reacts with n-butyllithium (10.2 mL, 25.5 mmol, 2.5 M in hexanes) at −78°C in THF, generating a stabilized lithio intermediate after 2 hours .

  • Stannylation: Addition of trimethyltin chloride (25.5 mL, 25.5 mmol, 1.0 M in THF) induces immediate tin-carbon bond formation. The reaction mixture warms to room temperature over 1 hour before aqueous workup .

Table 2: Critical reaction parameters

ParameterOptimal Value
Temperature−78°C to 25°C
SolventAnhydrous THF
AtmosphereNitrogen
Molar Ratio (Substrate: n-BuLi: SnClMe₃)1:1:1

Purification and Scalability

Crude product purification employs silica gel chromatography (hexanes:ethyl acetate 9:1), achieving >98% purity by GC-MS. Kilogram-scale production maintains yields above 85% through cryogenic continuous flow reactors, demonstrating industrial viability .

Applications in Organic Electronics

Donor-Acceptor Polymer Synthesis

The compound’s stannyl group undergoes efficient Stille coupling with brominated acceptors. A benchmark system couples it with 1,3-dibromo-5-(2-butyloctyl)-thieno[3,4-c]pyrrole-4,6-dione to create PBDTTT-OFT polymers exhibiting:

  • Hole Mobility: 3.2 × 10⁻³ cm²/V·s (space-charge limited current measurements)

  • Photovoltaic Efficiency: 12.3% (AM1.5G illumination) with 0.84 V open-circuit voltage .

Table 3: Performance metrics in solar cells

PolymerPCE (%)V_OC (V)J_SC (mA/cm²)FF (%)
PBDTTT-OFT12.30.8418.977.2
PTB7-Th (Control)9.80.7816.572.1

Thin-Film Transistor Applications

Solution-processed thin films (100 nm) demonstrate:

  • On/Off Ratio: 10⁶

  • Threshold Voltage: −2.1 V

  • Environmental Stability: <5% performance loss after 1000 hours at 85°C/85% RH.

Mechanistic Insights into Cross-Coupling

Reaction Kinetics

Pseudo-first-order kinetics (k_obs = 0.45 min⁻¹ at 110°C) reveal rate-determining transmetallation. In situ ¹¹⁹Sn NMR shows complete Sn-C bond cleavage within 15 minutes when using Pd(PPh₃)₄ catalyst (5 mol%) .

Side Reactions and Mitigation

Competitive homocoupling (<2%) occurs via oxidative pathways, suppressed by:

  • Strict oxygen exclusion (glovebox synthesis)

  • Addition of stoichiometric CuI (0.5 equiv) as a sacrificial reductant .

Emerging Research Directions

Ternary Blend Solar Cells

Incorporating 15% Trimethyl(4-octylthiophen-2-yl)stannane-derived polymer into PM6:Y6 blends boosts efficiency from 16.5% to 18.2% via enhanced charge percolation pathways .

Bioelectronic Interfaces

Covalent grafting onto gold electrodes creates self-assembled monolayers (SAMs) with:

  • Surface Coverage: 3.8 × 10¹⁴ molecules/cm²

  • Neuronal Signal-to-Noise Ratio: 12.1 dB improvement over PEDOT:PSS.

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